![molecular formula C31H38O15 B13841479 Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate is a highly efficacious immunosuppressive compound. It is extensively utilized in the research of various autoimmune disorders, including lupus nephritis and rheumatoid arthritis. This compound is known for its ability to impede the replication of T-cells by disrupting their deoxyribonucleic acid biosynthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate involves several steps. The starting material, α-D-glucuronic acid, is dissolved in an appropriate solvent such as dimethyl sulfoxide or dimethylformamide. A methylation reagent, such as iodomethane or methyl iodide, is then added to react with the α-D-glucuronic acid . The resulting product is further reacted with mycophenolic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in studies related to cell replication and DNA biosynthesis.
Medicine: It is extensively researched for its immunosuppressive properties and potential therapeutic applications in autoimmune disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate exerts its effects by impeding the replication of T-cells through the disruption of their deoxyribonucleic acid biosynthesis. This action is achieved by inhibiting the enzyme inosine monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides. The inhibition of this enzyme leads to a decrease in the proliferation of T-cells, thereby exerting its immunosuppressive effects.
Comparación Con Compuestos Similares
Similar Compounds
Mycophenolic Acid: The parent compound of Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate, known for its immunosuppressive properties.
Methyl 2,3,4-tri-O-acetyl-1-O-glucuronide: A similar compound with different functional groups.
Methyl 2,3,4-tri-O-acetyl-1-O-glucopyranoside: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit T-cell replication. Its acetylated glucuronide moiety enhances its solubility and stability, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C31H38O15 |
|---|---|
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[6-methoxy-5-(6-methoxy-3-methyl-6-oxohex-2-enyl)-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H38O15/c1-14(10-12-21(35)38-6)9-11-19-23(39-7)15(2)20-13-41-29(36)22(20)24(19)45-31-28(44-18(5)34)26(43-17(4)33)25(42-16(3)32)27(46-31)30(37)40-8/h9,25-28,31H,10-13H2,1-8H3/t25-,26-,27-,28+,31+/m0/s1 |
Clave InChI |
CASHVQZBXMURJN-ZSSFXJDQSA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


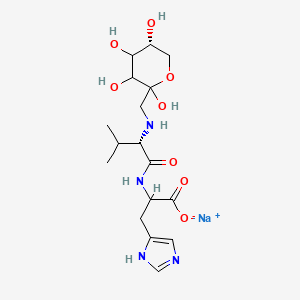
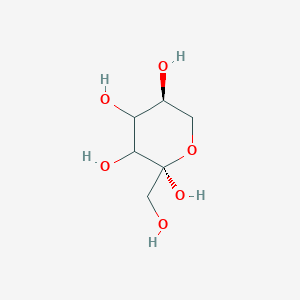
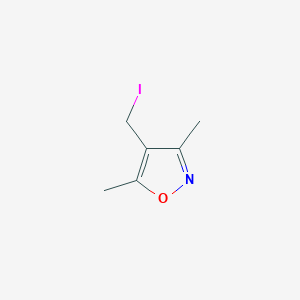
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
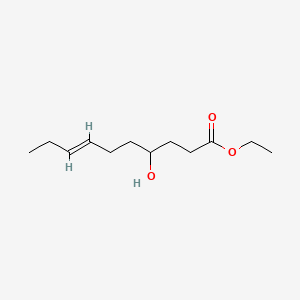
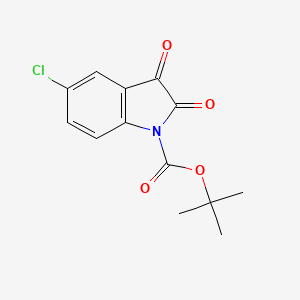
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
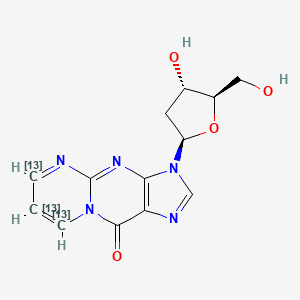
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
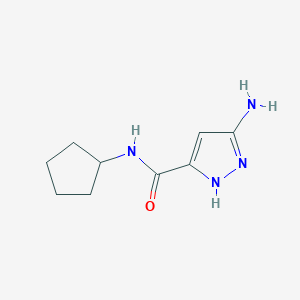
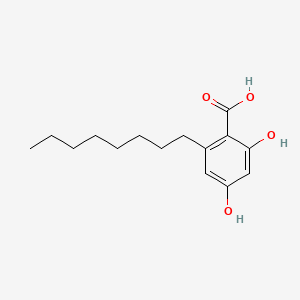
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
